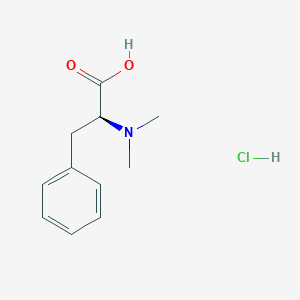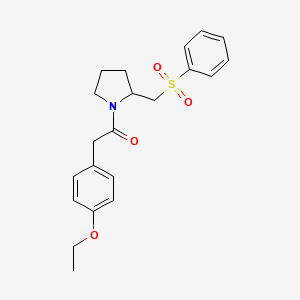
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as CC-3, and it is a member of the class of cycloheptanone derivatives. CC-3 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
CC-3 has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. CC-3 has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. CC-3 has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, CC-3 has been studied for its potential anticancer properties.
Mechanism of Action
The mechanism of action of CC-3 is not completely understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. CC-3 has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
CC-3 has been shown to have various biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. CC-3 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, CC-3 has been shown to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using CC-3 in lab experiments is its relatively simple synthesis method. CC-3 also has a high yield using the aforementioned methods. However, one limitation is that CC-3 has limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
For CC-3 include further studies on its mechanism of action and its potential applications in various areas of scientific research. Additionally, studies on the pharmacokinetics and toxicity of CC-3 are needed to determine its safety and efficacy as a potential therapeutic agent. Finally, the development of new synthesis methods for CC-3 may improve its yield and solubility, making it more useful for lab experiments.
Synthesis Methods
CC-3 can be synthesized using various methods, including the reaction of 1-bromo-1-cycloheptanone with 2-nitrophenoxyacetic acid in the presence of a base. Another method involves the reaction of 2-nitrophenoxyacetic acid with cycloheptanone in the presence of a base and a dehydrating agent. The yield of CC-3 using these methods ranges from 50% to 70%.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c17-12-16(9-5-1-2-6-10-16)18-15(20)11-23-14-8-4-3-7-13(14)19(21)22/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXFNAJFWXLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)


![3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854825.png)






![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)

